molecular formula C9H7B B1278757 3-Bromo-1-phenylpropyne CAS No. 1794-48-5

3-Bromo-1-phenylpropyne

Cat. No. B1278757
CAS RN: 1794-48-5
M. Wt: 195.06 g/mol
InChI Key: RKNCIBMWPVZEAJ-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylpropyne is a brominated organic compound that is related to various research areas in organic chemistry, particularly in the synthesis and structural analysis of brominated aromatic compounds. Although the specific compound 3-Bromo-1-phenylpropyne is not directly mentioned in the provided papers, the related compounds and reactions can give insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve different strategies, including halogenation, rearrangement, and condensation reactions. For instance, the synthesis of 2-phenylthio-3-bromopropene is achieved through the treatment of allyl phenyl sulfide with bromine, followed by a rearrangement process . Similarly, 1,1,3-tribromo-2-phenylpropylene is synthesized from ω-bromoacetophenone through a one-pot three-component reaction involving triphenylphosphine and carbon tetrahalides . These methods could potentially be adapted for the synthesis of 3-Bromo-1-phenylpropyne by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using X-ray crystallography, as seen in the studies of compounds such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides and 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide . These analyses reveal the crystal packing, molecular conformation, and intermolecular interactions, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 3-Bromo-1-phenylpropyne could be similarly analyzed to determine its conformation and electronic distribution.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including bromochlorination and elimination reactions. The bromochlorination of 1-phenylpropenes is found to be anti stereospecific and nonregiospecific, which could be relevant for understanding the reactivity of 3-Bromo-1-phenylpropyne in similar conditions . Additionally, the molecular ion of 3-phenyl-1-bromopropane is known to eliminate ethylene, indicating a possible rearrangement or elimination pathway that could be relevant for 3-Bromo-1-phenylpropyne .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure and intermolecular interactions. For example, the crystal packing and hydrogen bonding interactions in the structure of isopropyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate affect its physical properties . The electronic properties and substituent effects on the functional group frequencies of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have been studied using UV, IR, NMR spectral data, and statistical analysis . These studies provide a foundation for predicting the behavior of 3-Bromo-1-phenylpropyne in various environments and its potential interactions with other molecules.

Scientific Research Applications

  • Synthesis and Reactivity :

    • 3-Bromo-1-phenylpropyne has been used in the synthesis of hydrocarbons capable of diyl formation, demonstrating how ring strain affects the stability of carbon-carbon linkages (Wittig, 1980).
    • Its derivatives have been investigated for reactions leading to the formation of different dianions, revealing insights into the migration of hydrogen atoms in organic compounds (Klein & Brenner, 1970).
  • Chemical Properties and Spectroscopy :

    • Research has delved into the spectroscopic properties of compounds derived from 3-Bromo-1-phenylpropyne, such as chalcones. These studies provide information on molecular interactions and photophysical properties, which are essential for drug discovery and material science applications (Rasool et al., 2021).
    • The compound has been used to synthesize derivatives for sensing applications, demonstrating its utility in developing chemodosimetric sensors for ions like Hg2+ and F− (Ganapathi et al., 2014).
  • Organic Synthesis and Catalysis :

    • Studies have shown its role in the synthesis of butatriene derivatives, highlighting its utility in organometallic chemistry and the synthesis of complex organic molecules (Kleijn et al., 1982).
    • The bromination reactions of alkynes, including derivatives of 3-Bromo-1-phenylpropyne, have been studied, providing insights into reaction intermediates and the impact of substituents on reaction outcomes (Bianchini et al., 1999).
  • Medicinal Chemistry and Biological Applications :

    • It has been investigated for its binding properties with DNA and potential in urease inhibition and antioxidant activities, which are critical in the development of new therapeutic agents (Rasool et al., 2021).
    • Some derivatives have shown promising anti-proliferative effects in preliminary pharmacokinetic studies, indicating potential applications in cancer research (Yamada et al., 2010).

Safety And Hazards

3-Bromo-1-phenylpropyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child, and may cause damage to organs (Central nervous system) through prolonged or repeated exposure .

properties

IUPAC Name

3-bromoprop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNCIBMWPVZEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450849
Record name 3-Bromo-1-phenylpropyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-phenylpropyne

CAS RN

1794-48-5
Record name 3-Bromo-1-phenylpropyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromo-1-propynyl)benzen
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Synthesis routes and methods I

Procedure details

Phosphorous tribromide (2.62 mL, 27.6 mmol) was added to a solution of 3-phenyl-2-propyn-1-ol (10.0 g, 76 mmol) and pyridine (0.14 mL, 1.77 mmol) in diethyl ether (22 mL) at a rate to maintain reflux. After addition, the mixture was heated at 40° C. for 2 h. The mixture was cooled and poured onto ice. The organic layer was separated and diluted with diethyl ether (100 mL), washed with saturated sodium bicarbonate (2×50 mL) and saturated sodium chloride (50 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to afford 1-phenyl-3-bromo-1-propyn (13.4 g, 90%).
Quantity
2.62 mL
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10 g
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22 mL
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0.14 mL
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
W Dai, JL Petersen, KK Wang - Organic Letters, 2006 - ACS Publications
… The synthetic sequence involved the N-alkylation of 2, readily prepared from either 2-bromo- or 2-chloro-6-methoxypyridine, 7 with 3-bromo-1-phenylpropyne using Curran's protocol 8 …
Number of citations: 34 pubs.acs.org
W Dai, JL Petersen, KK Wang - Synfacts, 2006 - thieme-connect.com
… This two-step synthesis starts by N-alkylation of the 2-pyridone 1 with 3-bromo-1-phenylpropyne (Curran’s protocol: DP Curran and co-workers Tetrahedron Lett. 1995, 36, 8917-8920) …
Number of citations: 0 www.thieme-connect.com
MJ Copley, GF Zellhoefer… - Journal of the American …, 1938 - ACS Publications
The principal lines in the Raman spectra of 3-chloro-1-phenylpropy ne-1, 4-chloro-1-phenylbutyne-1, 5-chloro-l-phenylpentyne-l, 3-bromo-1-phenylpropyne-l, 3-phenyl-2-propynol-l, 4-…
Number of citations: 45 pubs.acs.org
M Qian, E Negishi - Tetrahedron letters, 2005 - Elsevier
The reaction of alkynylzinc bromides with benzyl bromides or chlorides in the presence of a catalytic amount of Pd(DPEphos)Cl 2 in THF at 23 C cleanly produces the corresponding …
Number of citations: 88 www.sciencedirect.com
T Nishiyama, T Esumi, Y Iwabuchi, H Irie… - Tetrahedron letters, 1998 - Elsevier
… After being stirred at 0 C for 30 min, the mixture was cooled to −78 C and a solution of freshly prepared 3-bromo-1-phenylpropyne (5.0 g, 26 mmol) in THF (20 ml) was added. After 1 h at …
Number of citations: 39 www.sciencedirect.com
EE Vinogradova, AN Kravchenko… - Journal of Heterocyclic …, 2023 - Wiley Online Library
… Thus, imidazotriazine 1a was reacted with 3-bromo-1-phenylpropyne under the same conditions (Table 3, entry 3) to obtain imidazothiazolotriazine 5 in good yield (Scheme 3). …
Number of citations: 2 onlinelibrary.wiley.com
R Kumar, RK Arigela, S Samala… - Chemistry–A European …, 2015 - Wiley Online Library
… ): Starting materials 1a–p and 10a–i/11 a and 14 a were prepared by treating the appropriate diamine (1.0 g, 1.0 equiv), K 2 CO 3 (1.1 equiv), and substituted 3-bromo-1-phenylpropyne (…
G Bashiardes, I Safir, F Barbot, J Laduranty - Tetrahedron letters, 2003 - Elsevier
A versatile method for the synthesis of pyrroles is described using an intramolecular [3+2] cycloaddition reaction. This method allows the expedient preparation of ‘plurisubstituted’ …
Number of citations: 47 www.sciencedirect.com
M Tokuda, T Kabuki, H Suginome - Denki Kagaku oyobi Kogyo …, 1994 - jstage.jst.go.jp
E 互 ectrolysis of substituted propargylic halides (1) inaDMFsolutioncontainingO, lmol dm-3B4NClO4in the presence of atmospheric carbon dioxide with a platinum cathode and a …
Number of citations: 19 www.jstage.jst.go.jp
B Alcaide, P Almendros, C Aragoncillo - 2010 - Wiley Online Library
… (1-bromo-2-butyne and 3-bromo-1-phenylpropyne) did not provide the corresponding 3-allenyl-3-… of imino-isatin 4d with 3-bromo-1-phenylpropyne, only a complex crude was obtained. …

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